molecular formula C15H11ClO4 B1245201 (Z)-Pterulinic acid

(Z)-Pterulinic acid

Cat. No.: B1245201
M. Wt: 290.7 g/mol
InChI Key: MMKVRUNBWGNULK-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Pterulinic acid is a natural product found in Pterula with data available.

Scientific Research Applications

Antifungal and Antimicrobial Properties

(Z)-Pterulinic acid, extracted from a Pterula species, exhibits significant antifungal properties. It acts as an effective inhibitor of eukaryotic respiration, targeting the mitochondrial NADH:ubiquinone oxidoreductase (complex I). This compound shows weak or no cytotoxic activities, making it a potential candidate for developing novel antifungal agents (Engler, Anke, & Sterner, 1997).

Physico-Chemical Properties

The structural elucidation of this compound reveals its complex chemical makeup, which includes a 1-benzoxepin ring system and chlorination. The substance was isolated as a mixture of (Z)-1a and (E)-1a isomers, the former being more prevalent. This understanding of its structure, obtained through mass spectrometry and NMR spectroscopy, is crucial for potential pharmaceutical applications (Engler, Anke, & Sterner, 1997).

Synthesis for Research

Efficient synthesis of this compound has been achieved, which is essential for its study and potential applications in scientific research. The synthesis involves a tandem S N 2/Wittig reaction to form the 1-benzoxepine ring skeleton, a key component of the compound. This method provides a concise and effective route to synthesize this complex molecule (Lin, Kuo, Wang, & Huang, 2003).

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.7 g/mol

IUPAC Name

2-[(7Z)-7-(chloromethylidene)furo[3,2-h][1]benzoxepin-2-yl]acetic acid

InChI

InChI=1S/C15H11ClO4/c16-7-9-1-2-10-3-11-4-12(5-15(17)18)20-14(11)6-13(10)19-8-9/h1-4,6-7H,5,8H2,(H,17,18)/b9-7-

InChI Key

MMKVRUNBWGNULK-CLFYSBASSA-N

Isomeric SMILES

C1/C(=C\Cl)/C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O

Canonical SMILES

C1C(=CCl)C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O

Synonyms

pterulinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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